REACTION_CXSMILES
|
C1([NH2+]C2CCCCC2)CCCCC1.[C:14]([O:18][C:19]([NH:21][CH:22]([CH:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1)[C:23]([O-:25])=[O:24])=[O:20])([CH3:17])([CH3:16])[CH3:15]>Cl>[C:14]([O:18][C:19]([NH:21][CH:22]([CH:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1)[C:23]([OH:25])=[O:24])=[O:20])([CH3:17])([CH3:15])[CH3:16] |f:0.1|
|
Name
|
tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[NH2+]C1CCCCC1.C(C)(C)(C)OC(=O)NC(C(=O)[O-])C1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Immediate EtOAc extractions
|
Type
|
WASH
|
Details
|
were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1([NH2+]C2CCCCC2)CCCCC1.[C:14]([O:18][C:19]([NH:21][CH:22]([CH:26]1[CH2:30][CH2:29][CH2:28][CH2:27]1)[C:23]([O-:25])=[O:24])=[O:20])([CH3:17])([CH3:16])[CH3:15]>Cl>[C:14]([O:18][C:19]([NH:21][CH:22]([CH:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1)[C:23]([OH:25])=[O:24])=[O:20])([CH3:17])([CH3:15])[CH3:16] |f:0.1|
|
Name
|
tert-Butoxycarbonylamino-cyclopentyl-acetate dicyclohexylammonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)[NH2+]C1CCCCC1.C(C)(C)(C)OC(=O)NC(C(=O)[O-])C1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Immediate EtOAc extractions
|
Type
|
WASH
|
Details
|
were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentration in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)C1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |